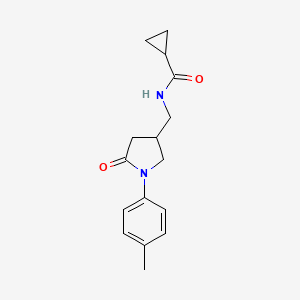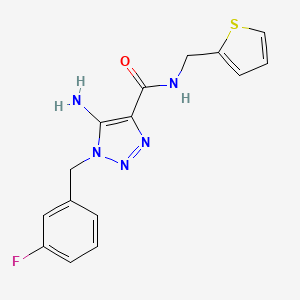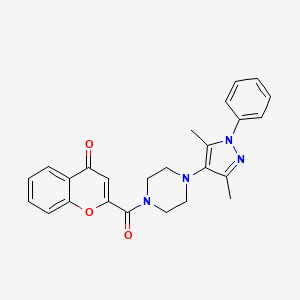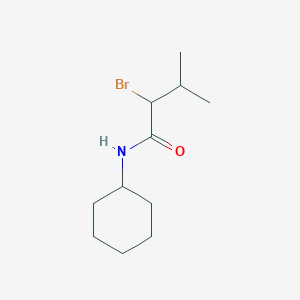![molecular formula C17H13NO5S2 B2457081 3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 882747-61-7](/img/structure/B2457081.png)
3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C18H15NO5S2 . It has an average mass of 389.445 Da and a monoisotopic mass of 389.039154 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), attached to a carboxylic acid group. Additionally, it has a phenyl ring attached to the thiophene ring via a sulfonyl-amino-phenoxy linkage .Applications De Recherche Scientifique
3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals and other organic molecules. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, this compound has been used in biological research, as it has been shown to inhibit the growth of certain bacteria and fungi.
Mécanisme D'action
The exact mechanism of action of 3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is not yet fully understood. However, it is believed to act by inhibiting the growth of certain bacteria and fungi by blocking their metabolic pathways. This inhibition is thought to be due to the presence of the phenylsulfonyl group, which binds to the enzyme responsible for the metabolic process and prevents it from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, research has shown that it has antifungal and antibacterial properties, which may be due to its ability to inhibit the growth of certain bacteria and fungi. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid in laboratory experiments is its availability and affordability. It can be easily synthesized using a variety of methods and is relatively inexpensive. Additionally, it is a versatile compound and can be used in a variety of scientific applications. However, the exact mechanism of action of this compound is not yet fully understood, and further research is needed to better understand its effects.
Orientations Futures
The future of 3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is promising, as it has a variety of potential applications in scientific research. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, research should be conducted to explore its potential as a starting material for the synthesis of other organic compounds, such as pharmaceuticals. Finally, research should be conducted to explore its potential applications in materials science and other fields.
Méthodes De Synthèse
3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid can be synthesized using a variety of methods. One method involves the reaction of 4-amino-3-phenoxybenzenesulfonyl chloride (APS) with 2-thiophenecarboxylic acid in the presence of a base, such as sodium carbonate. This reaction yields this compound as the main product, along with other byproducts. Other methods of synthesis include the reaction of APS with thiophene-2-carboxaldehyde, the reaction of APS with thiophene-2-carboxylic acid methyl ester, and the reaction of APS with thiophene-2-carboxylic acid ethyl ester.
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S2/c19-17(20)16-15(10-11-24-16)23-13-8-6-12(7-9-13)18-25(21,22)14-4-2-1-3-5-14/h1-11,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYLMMYZPCXXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B2456998.png)

![2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester](/img/structure/B2457002.png)

![(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2457005.png)







